
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an ethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-ethylbenzaldehyde as the starting material.
Formation of Intermediate: The aldehyde group of 4-ethylbenzaldehyde is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 4-ethylbenzonitrile.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst, yielding 4-ethylbenzylamine.
Amination: The 4-ethylbenzylamine undergoes a Strecker synthesis reaction with potassium cyanide and ammonium chloride to form 2-Amino-3-(4-ethylphenyl)propionic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its effects are mediated through binding to amino acid transporters and enzymes involved in amino acid metabolism, leading to changes in cellular function and biochemical processes.
類似化合物との比較
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride can be compared with other similar compounds, such as:
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the ethyl group.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring instead of an ethyl group.
Leucine: An amino acid with a branched aliphatic side chain instead of an aromatic ring.
Uniqueness
The presence of the ethyl group on the phenyl ring of this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other amino acids and making it valuable for specific research applications.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
2-amino-3-(4-ethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h3-6,10H,2,7,12H2,1H3,(H,13,14);1H |
InChIキー |
VFRJAOUCZSPKAJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


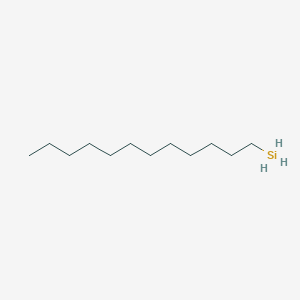
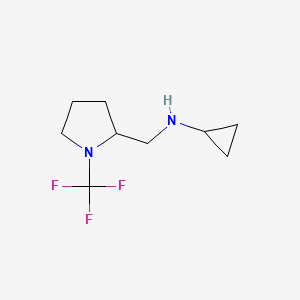
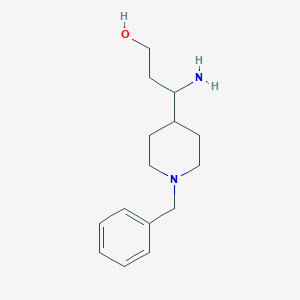
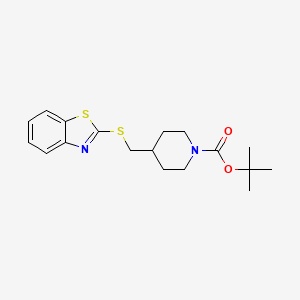
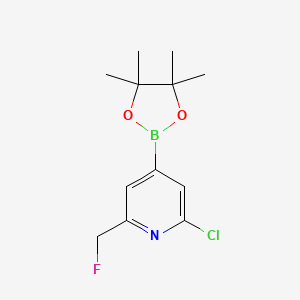

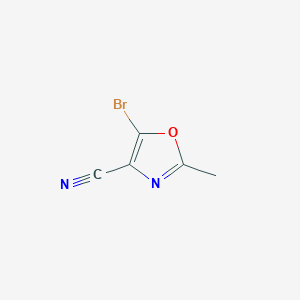

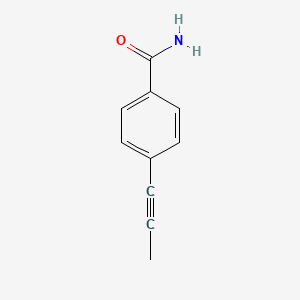
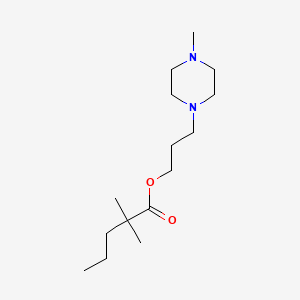
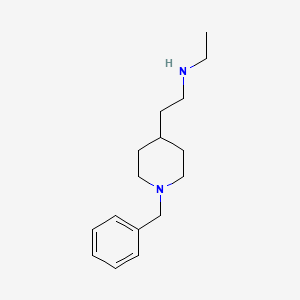
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
